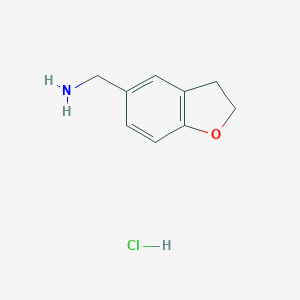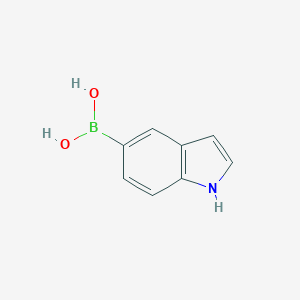![molecular formula C8H10N2 B131150 8,9-Diazatetracyclo[5.2.1.0~2,4~.0~2,6~]dec-8-ene CAS No. 140438-60-4](/img/structure/B131150.png)
8,9-Diazatetracyclo[5.2.1.0~2,4~.0~2,6~]dec-8-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8,9-Diazatetracyclo[5.2.1.0~2,4~.0~2,6~]dec-8-ene, also known as diazabicyclo[5.2.1]dec-8-ene (DBD), is a bicyclic organic compound that has gained significant attention in the scientific community due to its unique properties. DBD is a heterocyclic compound that contains two nitrogen atoms in its ring structure, which makes it a valuable building block for the synthesis of various compounds. DBD has been extensively studied for its applications in organic synthesis, catalysis, and as a ligand in coordination chemistry.
Mechanism Of Action
The mechanism of action of DBD is not well understood, but it is believed to act as a Lewis base due to the presence of two nitrogen atoms in its ring structure. DBD can form stable complexes with transition metals, which can then be used as catalysts in various reactions.
Biochemical And Physiological Effects
DBD has not been extensively studied for its biochemical and physiological effects, but it has been shown to be relatively non-toxic in animal studies. DBD has also been used as a ligand in the development of metal-based drugs for the treatment of cancer and other diseases.
Advantages And Limitations For Lab Experiments
DBD has several advantages for use in lab experiments, including its stability, low toxicity, and ease of synthesis. However, DBD can be difficult to handle due to its sensitivity to air and moisture, and it may require specialized equipment for its synthesis and handling.
Future Directions
There are several possible future directions for research on DBD, including the development of new methods for its synthesis, the exploration of its applications in catalysis and organic synthesis, and the development of new metal-based drugs using DBD as a ligand. Additionally, further studies on the biochemical and physiological effects of DBD may be warranted to fully understand its potential applications in medicine.
Synthesis Methods
DBD can be synthesized through several methods, including the reaction of 1,5-cyclooctadiene with hydrazine, the reaction of 1,5-cyclooctadiene with nitrous oxide, and the reaction of 1,5-cyclooctadiene with sodium azide. The most commonly used method for the synthesis of DBD is the reaction of 1,5-cyclooctadiene with hydrazine in the presence of a catalyst such as palladium on carbon.
Scientific Research Applications
DBD has been extensively used in scientific research for various applications. One of the most significant applications of DBD is in organic synthesis, where it is used as a building block for the synthesis of various compounds. DBD has also been used as a ligand in coordination chemistry, where it forms stable complexes with transition metals. DBD has also been used as a catalyst in various reactions, including the synthesis of cyclic carbonates from epoxides and carbon dioxide.
properties
CAS RN |
140438-60-4 |
|---|---|
Product Name |
8,9-Diazatetracyclo[5.2.1.0~2,4~.0~2,6~]dec-8-ene |
Molecular Formula |
C8H10N2 |
Molecular Weight |
134.18 g/mol |
IUPAC Name |
8,9-diazatetracyclo[5.2.1.02,4.02,6]dec-8-ene |
InChI |
InChI=1S/C8H10N2/c1-4-3-8(4)5(1)6-2-7(8)10-9-6/h4-7H,1-3H2 |
InChI Key |
FKIPNUNCFIWKLU-UHFFFAOYSA-N |
SMILES |
C1C2CC23C1C4CC3N=N4 |
Canonical SMILES |
C1C2CC23C1C4CC3N=N4 |
synonyms |
8,9-Diazatetracyclo[5.2.1.02,4.02,6]dec-8-ene(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(benzenesulfonyl)-2-[N-ethyl-4-[(2-ethyl-5,7-dimethylimidazo[4,5-b]pyridin-3-yl)methyl]anilino]-2-phenylacetamide](/img/structure/B131072.png)
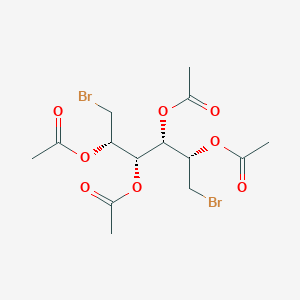
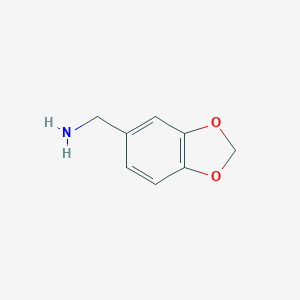
![2,3-Dioxo-7-propyl-1,2,3,4-tetrahydrothieno[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B131079.png)
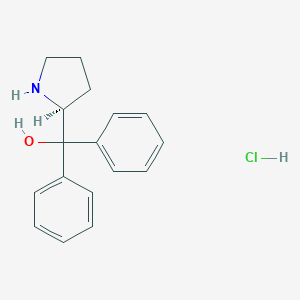

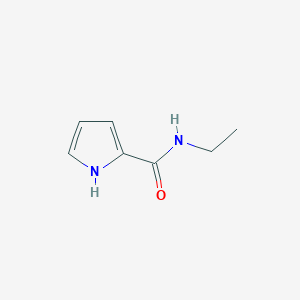
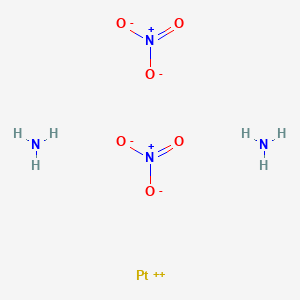
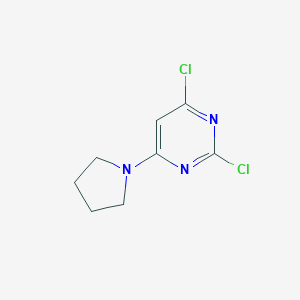
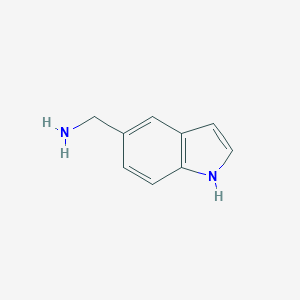
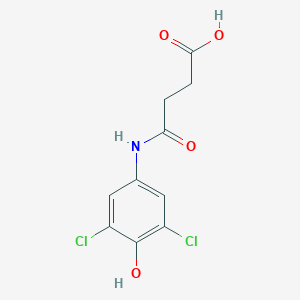
![Methyl [5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-YL]acetate](/img/structure/B131100.png)
